5-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
5-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C₉H₉BrF₃N and a molecular weight of 268.07 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to an aniline core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 5-bromo-2-methylaniline with 2,2,2-trifluoroethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
5-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and methyl group contribute to the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline include:
2-Bromo-5-(trifluoromethyl)aniline: Used in the synthesis of inhibitors for hepatitis C virus NS3 protease.
5-Bromo-2-methylaniline: A precursor in various organic synthesis reactions.
2-Fluoro-5-(trifluoromethyl)aniline: Utilized in the synthesis of fluorinated aromatic compounds.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
5-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-6-2-3-7(10)4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
AMRNCSLNQXJQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC(F)(F)F |
Origin of Product |
United States |
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